Cas no 2386-90-5 (6-Oxabicyclo[3.1.0]hexane,2,2'-oxybis-)
![6-Oxabicyclo[3.1.0]hexane,2,2'-oxybis- structure](https://it.kuujia.com/scimg/cas/2386-90-5x500.png)
2386-90-5 structure
Nome del prodotto:6-Oxabicyclo[3.1.0]hexane,2,2'-oxybis-
6-Oxabicyclo[3.1.0]hexane,2,2'-oxybis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Oxabicyclo[3.1.0]hexane,2,2'-oxybis-
- 2-(6-oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane
- 1,1'-Oxybis(2,3-epoxycyclopentane)
- 2,2'-oxybis-6-oxabicyclo[3.1.0]hexane
- bis-(2,3-epoxycyclopentyl)-ether
- Bis(2,3-epoxycyclopentyl)ether
- Bis-(2.3-epoxy-cyclopentyl)-aether
- BRN 1238354
- EINECS 219-209-5
- EP-205
- ERR 4205
- Ether, bis(2,3-epoxycyclopentyl)
- 6-Oxabicyclo(3.1.0)hexane, 2,2'-oxybis-
- 2386-90-5
- Q27155927
- NSC 34461
- Ether,3-epoxycyclopentyl)
- SCHEMBL187179
- 3,3'-Oxydi-6-oxabicyclo[3.1.0]hexane
- C19351
- 2,2'-Oxybis(6-oxabicyclo(3.1.0)hexane)
- 1,3-epoxycyclopentane]
- CHEBI:82410
- 6-Oxabicyclo[3.1.0]hexane,2'-oxybis-
- NSC34461
- BIS(2,3-EPOXYCYCLOPENTYL) ETHER
- 2,2'-Oxybis-6-oxabicyclo(3.1.0)hexane
- UNII-U48N53PWSE
- 3,3'-Oxydi-6-oxabicyclo(3.1.0)hexane
- 6-Oxabicyclo[3.1.0]hexane, 2,2'-oxybis-
- AKOS006230291
- NS00048893
- NSC-34461
- DTXSID20870964
- U48N53PWSE
- WLN: T35 BOTJ DO- DT35 BOTJ
-
- Inchi: InChI=1S/C10H14O3/c1-3-7-9(12-7)5(1)11-6-2-4-8-10(6)13-8/h5-10H,1-4H2
- Chiave InChI: ADAHGVUHKDNLEB-UHFFFAOYSA-N
- Sorrisi: O(C1CCC2C1O2)C1CCC2C1O2
Proprietà calcolate
- Massa esatta: 182.09432
- Massa monoisotopica: 182.094294
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 218
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 6
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 34.3
- XLogP3: 0.7
Proprietà sperimentali
- Densità: 1.0966 (rough estimate)
- Punto di ebollizione: 275.62°C (rough estimate)
- Punto di infiammabilità: 93.2°C
- Indice di rifrazione: 1.4680 (estimate)
- PSA: 34.29
- LogP: 0.86260
6-Oxabicyclo[3.1.0]hexane,2,2'-oxybis- Letteratura correlata
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2386-90-5 (6-Oxabicyclo[3.1.0]hexane,2,2'-oxybis-) Prodotti correlati
- 154-58-5(1,5-ANHYDRO-D-GLUCITOL)
- 945024-43-1(1H-Benzimidazol-2-amine, 7-chloro-1-propyl-)
- 291771-21-6(2-(benzyloxy)-N'-hydroxyethanimidamide)
- 1208082-41-0(2-2-(Dimethylamino)ethoxypyridine-4-carboxylic Acid)
- 2229321-09-7(tert-butyl N-(2-bromo-5-hydrazinylphenyl)carbamate)
- 1261631-06-4(2-Chloro-3-hydroxy-4-(4-(trifluoromethyl)phenyl)pyridine)
- 620603-89-6(ETHANONE, 2-BROMO-1-(2-METHYL-3-QUINOLINYL)-)
- 2228149-99-1(1-(4-ethoxy-2-methylphenyl)cyclobutane-1-carboxylic acid)
- 2228354-78-5(1-methyl-4-(2-nitroethyl)naphthalene)
- 2090264-12-1(2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso